molecular formula C14H12N4 B2907458 1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 882223-41-8

1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2907458
CAS No.: 882223-41-8
M. Wt: 236.278
InChI Key: PVPSAYTXRLHYEG-UHFFFAOYSA-N
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Description

1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the cyanoethyl group: This step involves the alkylation of the pyrazole ring with a cyanoethyl halide under basic conditions.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Reagents like halides, acids, or bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methylpyrazole-4-carbonitrile: Similar structure but lacks the cyanoethyl group.

    1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonitrile: Similar structure but lacks the methyl group on the phenyl ring.

    3-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but lacks the cyanoethyl group.

Uniqueness

1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both the cyanoethyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)14-13(9-16)10-18(17-14)8-2-7-15/h3-6,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSAYTXRLHYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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